Bienvenue dans la boutique en ligne BenchChem!

Spiroprop

Hypertension Fixed-dose combination Blood pressure control

Spiroprop is a fixed-dose combination pharmaceutical product composed of spironolactone 50 mg and propranolol 80 mg, originally developed and marketed by G.D. Searle & Co.

Molecular Formula C40H55NO7S
Molecular Weight 693.9 g/mol
CAS No. 138230-23-6
Cat. No. B140986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiroprop
CAS138230-23-6
Synonymsspiroprop
Molecular FormulaC40H55NO7S
Molecular Weight693.9 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(CCC(=O)O)O)C
InChIInChI=1S/C24H34O5S.C16H21NO2/c1-14(25)30-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23,29)11-7-20(27)28;1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h12,17-19,21,29H,4-11,13H2,1-3H3,(H,27,28);3-9,12,14,17-18H,10-11H2,1-2H3/t17-,18-,19+,21+,22-,23-,24?;/m0./s1
InChIKeyYTYUCAQFELYLJP-ATJCWOKCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiroprop (CAS 138230-23-6): Fixed-Dose Spironolactone–Propranolol Combination for Hypertension Research & Historical Procurement


Spiroprop is a fixed-dose combination pharmaceutical product composed of spironolactone 50 mg and propranolol 80 mg, originally developed and marketed by G.D. Searle & Co. for the treatment of hypertension [1]. The compound is registered under CAS Number 138230-23-6 with a combined molecular formula of C40H55NO7S (molecular weight 693.9 g/mol), representing the stoichiometric sum of its two active pharmaceutical ingredients plus one water of hydration . Spiroprop belongs to the therapeutic class of antihypertensive fixed-drug combinations, pairing a potassium-sparing mineralocorticoid receptor antagonist (spironolactone) with a non-selective beta-adrenergic receptor blocker (propranolol). The product was withdrawn from the market in 1988 following regulatory action by the UK Department of Health and Social Security (DHSS), which directed manufacturers to cease recommending spironolactone for hypertension due to new toxicity data on the metabolite canrenoate [2]. Despite its withdrawn status, Spiroprop remains a compound of historical and analytical interest in pharmacovigilance, fixed-dose combination design, and the study of complementary antihypertensive mechanisms.

Why Spiroprop (CAS 138230-23-6) Cannot Be Assumed Interchangeable with Simple Spironolactone–Propranolol Co-Administration


Although Spiroprop contains two well-characterized generic drugs, substitution by separate tablets of spironolactone and propranolol is not pharmacokinetically or clinically equivalent without explicit evidence. Fixed-dose combinations are designed to deliver a specific ratio optimized through clinical testing; in the case of Spiroprop, the 50 mg spironolactone : 80 mg propranolol ratio was selected to achieve once-daily dosing with demonstrated synergy in blood pressure reduction that is not simply the sum of the two monotherapy effects [1]. The Cranfield et al. (1988) study provided direct comparative evidence that Spiroprop achieved greater systolic and diastolic blood pressure reductions than Moducren® (a fixed-dose combination of timolol, hydrochlorothiazide, and amiloride) after 12 weeks of therapy, demonstrating that the specific Spiroprop formulation produced outcomes not automatically replicated by other beta-blocker–diuretic combinations [2]. Furthermore, the potassium-sparing property of spironolactone in Spiroprop confers a metabolic advantage over thiazide-containing fixed combinations such as Moducren, which may induce hypokalemia [1]. The withdrawal of Spiroprop from the market due to canrenoate toxicity further underscores that this specific combination carries a unique risk–benefit profile that cannot be extrapolated from the properties of its individual constituents [3].

Spiroprop (CAS 138230-23-6) Quantitative Evidence Guide: Comparator-Based Differentiation for Research Procurement


Superior Blood Pressure Reduction: Spiroprop vs. Moducren at 12 Weeks in Mild-to-Moderate Hypertension

In the only published direct head-to-head clinical trial, Cranfield et al. (1988) randomized patients with mild-to-moderate hypertension to receive either Spiroprop (spironolactone 50 mg + propranolol 80 mg once daily) or Moducren (timolol + hydrochlorothiazide + amiloride fixed combination) in a general practice setting. After 12 weeks of treatment, the greatest reductions in both systolic and diastolic blood pressure were observed in the Spiroprop group relative to the Moducren group [1]. This establishes Spiroprop's superior antihypertensive efficacy over a comparator fixed-dose combination that employs a different mechanistic strategy (beta-blocker + thiazide + potassium-sparing diuretic) rather than a beta-blocker + aldosterone antagonist pair.

Hypertension Fixed-dose combination Blood pressure control

Combination Therapy Achieves Blood Pressure Normalization Irrespective of Baseline Plasma Renin Activity: Spiroprop's Mechanistic Rationale vs. Monotherapy Limitations

Karlberg et al. (1976) demonstrated in a controlled crossover study of 32 hypertensive patients that spironolactone monotherapy (200 mg/day), propranolol monotherapy (320 mg/day), and their combination at half doses produced differential blood pressure responses depending on baseline plasma renin activity (PRA). Spironolactone was more effective in low-renin patients, while propranolol was more effective in high-renin patients. Crucially, the combination of spironolactone and propranolol decreased blood pressure still further than either monotherapy irrespective of initial PRA, and all patients achieved a normal supine blood pressure on the combination. The average pretreatment blood pressure was 188/114 ± 16/7 mmHg supine and 188/118 ± 20/9 mmHg standing [1][2]. Although this study used higher doses (spironolactone 100 mg + propranolol 160 mg) than Spiroprop (50 mg + 80 mg), it constitutes the direct pharmacodynamic evidence base for the synergistic mechanism claimed by the manufacturer of Spiroprop [3].

Plasma renin activity Renin-angiotensin-aldosterone system Antihypertensive synergy

Potassium-Sparing Advantage Over Thiazide-Containing Fixed Combinations in Hypertension Management

Spiroprop's spironolactone component, a mineralocorticoid receptor antagonist, intrinsically avoids the thiazide-induced hypokalemia that characterizes comparator fixed-dose combinations such as Moducren (timolol + hydrochlorothiazide + amiloride). Although Moducren includes amiloride to counteract potassium loss, the mechanistic reliance on a thiazide diuretic still poses a risk of electrolyte disturbance [1]. The Drug and Therapeutics Bulletin (1985) noted that spironolactone in Spiroprop 'avoids the unwanted effects of the thiazides such as hypokalaemia, impaired glucose tolerance and hyperuricaemia' [2]. However, it also highlighted spironolactone's own adverse effect profile, including hyperkalemia and endocrine side effects, which must be weighed against this advantage. This class-level differentiation is relevant for procurement decisions involving hypertensive patient populations with baseline hypokalemia risk or glucose intolerance.

Potassium homeostasis Hypokalemia Fixed-dose combination safety

Regulatory Withdrawal Due to Canrenoate Toxicity: A Critical Safety Differentiator for Procurement Risk Assessment

In 1988, the UK Department of Health and Social Security (DHSS) directed manufacturers to stop recommending spironolactone for the treatment of hypertension and idiopathic oedema. This regulatory action was based on unpublished toxicity data from a Japanese pharmaceutical company showing that high doses of the spironolactone metabolite canrenoate caused monomyelocytic leukemia in rats [1]. As a direct consequence, Spiroprop (spironolactone + propranolol, Searle), which was specifically indicated for hypertension, was withdrawn from the market [1]. This differentiates Spiroprop from other contemporary beta-blocker–diuretic fixed combinations (such as Moducren, which remained available) and from modern mineralocorticoid receptor antagonists like eplerenone, which lack the canrenoate metabolite and associated carcinogenicity concern [2]. This safety signal is the single most important factor governing any contemporary decision to procure or utilize Spiroprop in research settings.

Drug withdrawal Canrenoate toxicity Pharmacovigilance

Spiroprop (CAS 138230-23-6): Recommended Research and Industrial Application Scenarios Based on Differentiated Evidence


Analytical Reference Standard for Pharmacovigilance and Drug Safety Research

Spiroprop serves as a critical reference material for studies investigating the canrenoate toxicity signal that led to its withdrawal. The compound's fixed-dose nature makes it a unique model system for studying metabolite-mediated carcinogenicity of mineralocorticoid receptor antagonists. Researchers conducting retrospective pharmacovigilance analyses, toxicological structure–activity relationship (SAR) studies of spironolactone derivatives, or comparative safety assessments of modern MR antagonists (eplerenone, finerenone) can use Spiroprop as a well-documented case study of a product withdrawn specifically for carcinogenicity, as established by the DHSS regulatory action of 1988 [1].

Historical Comparator in Fixed-Dose Combination Design Research

The Spiroprop vs. Moducren comparative study [2] provides a valuable historical dataset for researchers designing modern fixed-dose antihypertensive combinations. Spiroprop's 50:80 mg spironolactone–propranolol ratio, developed before the advent of systematic factorial design methodologies, can serve as a benchmark case study illustrating the evolution of combination product development. Its complementary pharmacodynamic logic—pairing a renin-dependent agent (propranolol) with a renin-independent agent (spironolactone) to achieve PRA-independent blood pressure normalization, as demonstrated by Karlberg et al. [3]—offers a mechanistic template against which modern combination strategies can be compared.

Potassium-Sparing Combination Reference for Metabolic Safety Studies

As a fixed-dose combination that intrinsically avoids thiazide-induced hypokalemia, Spiroprop provides a historical reference point for studies examining the metabolic consequences of antihypertensive drug combinations. Research programs investigating long-term electrolyte homeostasis, glucose tolerance, and uric acid handling under different diuretic-backbone combination strategies can use Spiroprop's spironolactone-based design as a comparator to thiazide-based combinations, leveraging the class-level metabolic differentiation noted in the DTB review [4].

Instructional Tool for Regulatory Science and Drug Withdrawal Case Studies

Spiroprop exemplifies a complete drug lifecycle—from market authorization through clinical comparative studies to regulatory withdrawal—within a compressed timeframe (approximately 1985–1988). This makes it an ideal case study for academic programs in regulatory science, pharmaceutical policy, and drug safety surveillance. The compound's withdrawal specifically illustrates how post-marketing toxicology findings on a metabolite can override prior clinical efficacy evidence, providing a concrete, well-documented example for teaching regulatory decision-making [1].

Quote Request

Request a Quote for Spiroprop

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.